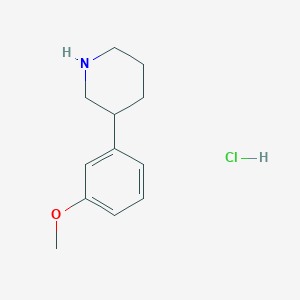
3-(3-Methoxyphenyl)piperidine hydrochloride
Cat. No. B1368146
Key on ui cas rn:
19725-18-9
M. Wt: 227.73 g/mol
InChI Key: KTJLKTQSWVXPPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04937346
Procedure details


(-)-N-benzyl-3-(3-methoxyphenyl)piperidine hydrochloride (3.8 g, 0.0120 mol) was dissolved in ethanol (80 ml), 10% Pd/C was added and the mixture was hydrogenated at room temperature and atmospheric pressure (28 h). The catalyst was removed (Celite) by filtration, the solvent was evaporated off and the crystalline residue was recrystallized from methanol-ether giving the desired (+)-3-(3-methoxyphenyl)-piperidine hydrochloride (2.54 g, 30% total yield of the maximal theoretical) m.p. 175.5°-177° C.; [α]22D+10.1° (C 2.1, CH3OH).
Name
(-)-N-benzyl-3-(3-methoxyphenyl)piperidine hydrochloride
Quantity
3.8 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[ClH:1].C([N:9]1[CH2:14][CH2:13][CH2:12][CH:11]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([O:21][CH3:22])[CH:16]=2)[CH2:10]1)C1C=CC=CC=1>C(O)C.[Pd]>[ClH:1].[CH3:22][O:21][C:17]1[CH:16]=[C:15]([CH:11]2[CH2:12][CH2:13][CH2:14][NH:9][CH2:10]2)[CH:20]=[CH:19][CH:18]=1 |f:0.1,4.5|
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was hydrogenated at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
atmospheric pressure (28 h)
|
|
Duration
|
28 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst was removed (Celite)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crystalline residue was recrystallized from methanol-ether giving the desired (+)-3-(3-methoxyphenyl)-piperidine hydrochloride (2.54 g, 30% total yield of the maximal theoretical) m.p. 175.5°-177° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.COC=1C=C(C=CC1)C1CNCCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
